molecular formula C18H18N4O2S B6467614 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640819-33-4

2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6467614
CAS No.: 2640819-33-4
M. Wt: 354.4 g/mol
InChI Key: TWMBKKMQYCIWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a pyridine sulfonyl group, and a naphthyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the piperidine and naphthyridine precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Coupling with Naphthyridine: The final step involves coupling the sulfonylated piperidine with the naphthyridine moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:

    Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and catalyst conditions to maximize yield and purity.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine derivatives.

    Naphthyridine Derivatives: Compounds containing the naphthyridine moiety with different substituents.

Uniqueness

2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylated piperidine and naphthyridine structure make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,16-4-2-9-19-13-16)22-11-7-14(8-12-22)17-6-5-15-3-1-10-20-18(15)21-17/h1-6,9-10,13-14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMBKKMQYCIWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.